2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the sulfanyl group, and acetamide formation. Common reagents used in these reactions include substituted phenols, anhydrous aluminum chloride, and various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrimidine ring and sulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Shares structural similarities with the presence of a thiadiazole ring.
2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Contains a thiazin ring and similar functional groups.
Uniqueness
What sets 2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and the presence of both a pyrimidine ring and a sulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O4S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxopyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O4S/c1-4-5-9-19-22(29)26-24(27(23(19)30)20-10-7-6-8-16(20)2)32-15-21(28)25-17-11-13-18(31-3)14-12-17/h6-8,10-14,29H,4-5,9,15H2,1-3H3,(H,25,28) |
InChI Key |
SMAZOHQUQRPSEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2C)SCC(=O)NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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